REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7](=O)[C:6]=2[CH:11]=1.[C:12]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:14])=[O:13].[C:35]1(C)C=CC=C[CH:36]=1>>[CH2:35]([O:14][C:12](=[O:13])[CH2:15][C:7]1[C:6]2[CH:11]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[O:9][CH:8]=1)[CH3:36]
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Name
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|
Quantity
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1.68 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(CO2)=O)C1
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Name
|
|
Quantity
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5.22 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At the end, reaction mixture
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
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WASH
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Details
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The column was eluted with hexane (500 ml)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CC1=COC2=C1C=C(C=C2)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |